molecular formula C16H25N3O3 B12927366 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12927366
M. Wt: 307.39 g/mol
InChI Key: GDKLKOQRGORBMI-UHFFFAOYSA-N
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Description

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps :

    Starting Materials: The synthesis begins with 2-amino benzimidazole and isopropyl isocyanate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

    Intermediate Formation: The intermediate product is formed by reacting 2-amino benzimidazole with isopropyl isocyanate.

    Final Product: The intermediate is then reacted with bis(2-hydroxyethyl)amine to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as :

    2-(2-Hydroxyethylamino)benzimidazole: Similar in structure but lacks the isopropyl group, leading to different biological activities.

    1-(2-Aminoethyl)-3-isopropylbenzimidazole: Contains an aminoethyl group instead of bis(2-hydroxyethyl)amino, resulting in distinct chemical properties.

    1-(2-(Diethylamino)ethyl)-3-isopropylbenzimidazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

1-[2-[bis(2-hydroxyethyl)amino]ethyl]-3-propan-2-ylbenzimidazol-2-one

InChI

InChI=1S/C16H25N3O3/c1-13(2)19-15-6-4-3-5-14(15)18(16(19)22)8-7-17(9-11-20)10-12-21/h3-6,13,20-21H,7-12H2,1-2H3

InChI Key

GDKLKOQRGORBMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N(C1=O)CCN(CCO)CCO

Origin of Product

United States

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